5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde
Description
5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde is a furan-derived aldehyde featuring a pyrrolidine ring substituted at the 3-position with a dimethylamino group (-N(CH₃)₂). The molecular formula is inferred to be C₁₁H₁₇N₂O₂, based on structural analysis. The compound combines the electrophilic aldehyde functionality of furan-2-carbaldehyde with a pyrrolidine scaffold modified to enhance solubility and electronic properties via the dimethylamino group. This structural motif is relevant in medicinal chemistry, particularly for synthesizing bioactive molecules or intermediates for condensation reactions .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-[3-(dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C11H16N2O2/c1-12(2)9-5-6-13(7-9)11-4-3-10(8-14)15-11/h3-4,8-9H,5-7H2,1-2H3 |
InChI Key |
SJAPLMJCLAZAQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(C1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Furan Derivatives
Furan derivatives, such as 5-(hydroxymethyl)furan-2-carbaldehyde , can be synthesized through various methods involving the modification of furfural or its derivatives. For instance, 5-(hydroxymethyl)furan-2-carbaldehyde can be prepared by reacting 5-(hydroxymethyl)furfural (HMF) with appropriate reagents under controlled conditions.
Synthesis of Pyrrolidine Derivatives
Pyrrolidine derivatives are often synthesized through reactions involving amines and appropriate electrophiles. The incorporation of a 3-(Dimethylamino)pyrrolidin-1-yl moiety would likely involve nucleophilic substitution or addition reactions.
Coupling Reactions
To combine the furan and pyrrolidine moieties, coupling reactions such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions could be employed. However, specific conditions and catalysts would depend on the exact starting materials and desired product.
Data Tables for Related Compounds
Chemical Reactions Analysis
5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the furan and pyrrolidine rings provide structural stability and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
- Structure: Differs by lacking the dimethylamino group at the pyrrolidine 3-position.
- Properties: Reduced polarity compared to the dimethylamino-substituted derivative, leading to lower aqueous solubility.
- Applications : Used as a precursor in heterocyclic synthesis but may require additional functionalization for pharmacological optimization .
5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde
- Structure : Features a trifluoromethylphenyl substituent instead of pyrrolidine.
- Properties: The electron-withdrawing -CF₃ group increases aldehyde electrophilicity, enhancing reactivity in Knoevenagel condensations (e.g., with malononitrile or rhodanine) . Higher lipophilicity (logP ~2.8) compared to the target compound (estimated logP ~1.2), favoring membrane permeability but reducing solubility.
- Applications : Explored in materials science and agrochemicals due to its robust reactivity .
5-(4-Chloro-3,5-dimethylphenoxymethyl)furan-2-carbaldehyde
- Structure: Contains a bulky phenoxymethyl group with chloro and methyl substituents.
- Higher molecular weight (C₁₄H₁₃ClO₃; MW ~264.7) compared to the target compound (MW ~223.3) may limit pharmacokinetic suitability .
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride
- Structure: Shares the dimethylamino group but has a quinoline core instead of furan.
- The hydrochloride salt enhances water solubility, a strategy applicable to the target compound for drug formulation .
Physicochemical and Reactivity Comparison
| Property | Target Compound | 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde | 5-[3-(CF₃)Ph]furan-2-carbaldehyde |
|---|---|---|---|
| Molecular Weight | ~223.3 | 181.2 | 254.2 |
| logP (Predicted) | 1.2 | 0.8 | 2.8 |
| Aldehyde Reactivity | Moderate (electron-donating) | Low | High (electron-withdrawing) |
| Solubility (H₂O) | High | Moderate | Low |
Biological Activity
5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde is a compound of growing interest due to its potential biological activities. This article aims to summarize the available research findings on its biological activity, including antibacterial, antifungal, and other pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C10H13N1O2
- CAS Number : 1342229-27-9
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various pyrrolidine derivatives, including those similar to this compound. In vitro tests have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These results indicate that compounds related to furan derivatives exhibit promising antibacterial properties, with MIC values suggesting effective inhibition of bacterial growth within a short duration .
Antifungal Activity
In addition to antibacterial effects, compounds similar to this compound have shown antifungal activity against various strains.
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
The antifungal activity indicates that these compounds could be explored further for therapeutic applications in treating fungal infections .
The biological activity of this compound may be attributed to its ability to disrupt cellular processes in microorganisms. The presence of the dimethylamino group enhances its interaction with microbial membranes, potentially leading to increased permeability and subsequent cell death.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated a series of pyrrolidine derivatives including the target compound against a panel of bacterial and fungal pathogens. The results indicated that modifications in the molecular structure significantly influenced antimicrobial potency, with some derivatives showing enhanced activity compared to standard antibiotics .
- Pharmacological Evaluation : Another investigation focused on the pharmacological profile of pyrrolidine-based compounds, revealing that those with furan moieties exhibited anti-inflammatory properties alongside antimicrobial effects. This dual action may provide a therapeutic advantage in treating infections accompanied by inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
